molecular formula C14H16N2O2 B7572865 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide

4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide

Cat. No. B7572865
M. Wt: 244.29 g/mol
InChI Key: GYIZJILTLSONOF-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide, also known as MPDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPDC is a pyrrole derivative that is structurally similar to other compounds that have been shown to exhibit biological activity, including anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide is not fully understood, but it is believed that the compound may exert its effects by binding to specific receptors or enzymes in the body. Studies have suggested that 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide may be able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide may be able to modulate the activity of certain signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide has been shown to have anti-inflammatory properties, and it is believed that the compound may be able to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide has also been shown to modulate the activity of certain signaling pathways that are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide in lab experiments is that the compound is relatively easy to synthesize and purify. Additionally, 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide has been shown to have a number of potential applications in scientific research, particularly in the field of cancer research. However, there are also some limitations associated with the use of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide is not fully understood, which can make it challenging to design experiments that specifically target the compound.

Future Directions

There are a number of future directions that could be pursued in the study of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide. One potential area of research is to further investigate the mechanism of action of the compound. By gaining a better understanding of how 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide exerts its effects, researchers may be able to develop more targeted therapies for cancer and other diseases. Additionally, future studies could focus on exploring the potential applications of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide in other areas of scientific research, such as neurobiology or immunology. Finally, researchers could investigate the potential of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide is a synthetic compound that has shown potential applications in scientific research, particularly in the field of cancer research. The compound is relatively easy to synthesize and purify and has been shown to have anti-cancer and anti-inflammatory properties. While there are some limitations associated with the use of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide in lab experiments, there are also a number of future directions that could be pursued in the study of the compound. By continuing to explore the potential applications of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide, researchers may be able to develop new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide involves the reaction of 3-methoxyphenylacetonitrile with dimethylamine and pyrrole-3-carboxylic acid in the presence of a catalyst. The resulting product is then purified using a series of chromatography techniques to obtain a pure compound. The synthesis method of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide has anti-cancer properties, and it is believed that the compound may be able to inhibit the growth of cancer cells by inducing apoptosis or cell death. 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide has also been shown to have anti-inflammatory properties, and it is believed that the compound may be able to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16(2)14(17)13-9-15-8-12(13)10-5-4-6-11(7-10)18-3/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIZJILTLSONOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CNC=C1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide

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